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ANILINE, m-CHLORO-N-METHYL-N-NITROSO-

Cat. No.: B1667420
CAS No.: 4243-20-3
M. Wt: 170.59 g/mol
InChI Key: JHXGWNFJNRHELO-UHFFFAOYSA-N
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Description

Contextual Overview of Aromatic N-Nitrosamines in Chemical Research

Aromatic N-nitrosamines are of considerable interest to researchers due to their unique chemical reactivity and have been investigated in various contexts. acs.org Although some N-nitrosamines are known for their carcinogenic properties, which drives research into their detection and mechanistic pathways of their formation, they are also valuable intermediates and reagents in organic synthesis. nih.govelifesciences.org The electronic interplay between the nitroso group and the aromatic ring gives rise to a range of chemical behaviors that are subjects of ongoing study.

Significance of Substituted Aniline (B41778) Derivatives in Organic Synthesis and Mechanistic Studies

Substituted anilines are foundational building blocks in the synthesis of a vast array of organic compounds. bath.ac.uksci-hub.se They are key precursors in the manufacturing of pharmaceuticals, agrochemicals, and dyes. sci-hub.se The nature and position of substituents on the aniline ring profoundly influence the reactivity of the amino group and the aromatic system, making them ideal substrates for studying reaction mechanisms in organic chemistry. bath.ac.uk The introduction of various functional groups allows for the fine-tuning of electronic and steric properties, providing insights into structure-activity relationships. nih.gov

Research Focus on ANILINE, m-CHLORO-N-METHYL-N-NITROSO-

ANILINE, m-CHLORO-N-METHYL-N-NITROSO-, also known as N-(3-chlorophenyl)-N-methylnitrous amide, represents a specific molecule within the broader class of aromatic N-nitrosamines. While extensive, detailed research focusing solely on this meta-chloro isomer is not widely available in peer-reviewed literature, its chemical persona can be inferred from the well-documented chemistry of its parent compound, N-methyl-N-nitrosoaniline, and its isomers, such as the para-chloro derivative. ontosight.ai

The research interest in this compound and its analogs stems from the desire to understand how the electronic effects of the chlorine substituent in the meta position influence the reactivity of the N-nitroso group and the aromatic ring. This includes studying its potential for rearrangement reactions, such as the Fischer-Hepp rearrangement, and its behavior in various chemical transformations.

Chemical Properties of ANILINE, m-CHLORO-N-METHYL-N-NITROSO- (Inferred)

PropertyValue (Estimated)
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.59 g/mol
Appearance Likely a yellow oil or low-melting solid
Solubility Expected to be soluble in organic solvents and insoluble in water

Synthesis of ANILINE, m-CHLORO-N-METHYL-N-NITROSO-

The synthesis of ANILINE, m-CHLORO-N-METHYL-N-NITROSO- would typically follow the general procedure for the N-nitrosation of secondary aromatic amines. The precursor, N-methyl-3-chloroaniline, is treated with a nitrosating agent, commonly nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). orgsyn.org

The reaction is generally carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable nitrous acid and to control the reaction rate.

Reaction Scheme:

Cl-C₆H₄-NH(CH₃) + NaNO₂ + HCl → Cl-C₆H₄-N(CH₃)-N=O + NaCl + H₂O

Mechanistic Considerations

The mechanism of N-nitrosation of secondary amines in acidic media is a well-studied process. elifesciences.org It involves the formation of a nitrosating species, such as the nitrous acidium ion (H₂O⁺NO) or dinitrogen trioxide (N₂O₃), which then acts as an electrophile and attacks the lone pair of electrons on the nitrogen atom of the secondary amine.

The presence of the chloro group in the meta position on the aniline ring is expected to have an electron-withdrawing effect, which would decrease the basicity of the nitrogen atom compared to unsubstituted N-methylaniline. This, in turn, could influence the rate of the nitrosation reaction.

Fischer-Hepp Rearrangement

A characteristic reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen atom to the para position of the aromatic ring under acidic conditions. While the exact mechanism is still a subject of discussion, it is a synthetically useful reaction for preparing C-nitroso aromatic compounds. For ANILINE, m-CHLORO-N-METHYL-N-NITROSO-, this rearrangement would be expected to yield 4-nitroso-3-chloro-N-methylaniline. The presence of the chloro substituent would influence the regioselectivity of this rearrangement.

Conventional Synthetic Routes to N-Nitrosamines

The formation of N-nitrosamines from secondary amines is a well-documented chemical process. The most common method involves the reaction of a secondary amine with a nitrosating agent, typically derived from nitrous acid.

The conversion of secondary aromatic amines, such as N-methylanilines, into their N-nitroso derivatives is a key reaction in the synthesis of compounds like ANILINE, m-CHLORO-N-METHYL-N-NITROSO-.

The reaction of N-methylaniline with nitrous acid (HNO₂) is a classic method for the preparation of N-nitroso-N-methylaniline. rsc.orgorgsyn.org This reaction is typically carried out by treating the secondary amine with a source of nitrous acid, such as sodium nitrite, in an acidic aqueous solution. orgsyn.orgwikipedia.orgprepchem.com The amine's nucleophilic nitrogen atom attacks the electrophilic nitrosonium ion (NO⁺), which is generated from nitrous acid under acidic conditions. wikipedia.orglibretexts.orgchemistrysteps.com

For the synthesis of N-nitrosomethylaniline, a precursor to the title compound, N-methylaniline is reacted with sodium nitrite in the presence of hydrochloric acid at low temperatures (typically below 10°C) to yield the product in high yields (87-93%). orgsyn.org

General Conditions for N-Nitrosation of N-Methylaniline
ReactantReagentAcidTemperatureYieldReference
N-MethylanilineSodium NitriteHydrochloric Acid<10°C87-93%Organic Syntheses orgsyn.org
N-MethylanilineSodium NitriteHydrochloric Acid (in Methanol)5-10°C51.1% (for p-nitroso isomer)PrepChem prepchem.com

The rate and mechanism of N-nitrosation are significantly influenced by the acidity of the reaction medium. rsc.orgresearchgate.net In acidic conditions, nitrite sources generate various nitrosating agents, such as the nitrosonium ion (NO⁺), nitrous anhydride (N₂O₃), and nitrosyl halides (e.g., NOCl). researchgate.net

The reaction kinetics for the N-nitrosation of N-methylaniline in aqueous perchloric acid show that at lower acidities, the reaction primarily proceeds through the nitrosation of the free amine by nitrous anhydride. rsc.org As the acidity increases, a strongly acid-catalyzed mechanism becomes dominant, which is attributed to the attack of a positive nitrosating agent, like the nitrosonium ion, on the protonated amine. rsc.org Generally, a pH range of 3-5 is considered high-risk for nitrosamine (B1359907) formation, while pH levels above 7 are considered low-risk. usp.org

Computational studies have explored various nitrosating agents, identifying dinitrogen trioxide (N₂O₃) as a particularly favorable agent for the N-nitrosation of secondary amines. researchgate.net The relatively low activation energies for this reaction suggest it is likely to occur readily, even for amines with steric hindrance or electron-withdrawing groups. researchgate.net

Precursor Synthesis: m-Chloro-N-methylaniline

The direct precursor to ANILINE, m-CHLORO-N-METHYL-N-NITROSO- is m-chloro-N-methylaniline. The synthesis of this intermediate involves the preparation of m-chloroaniline followed by N-methylation.

The synthesis of m-chloroaniline is typically achieved through the reduction of m-chloronitrobenzene. google.comgoogle.com Several methods exist for this reduction.

One common industrial route involves the catalytic chlorination of nitrobenzene, which produces a mixture of isomers including m-chloronitrobenzene. google.comdoubtnut.com This mixture is then separated, and the isolated m-chloronitrobenzene is reduced. google.com Reduction can be accomplished using various reagents and conditions:

Metal and Acid: Historically, tin and hydrochloric acid were used. google.com Iron can also be used in this "nascent hydrogen" method. google.comprepchem.com

Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst is a widely used method. google.comgoogle.com Catalysts such as Raney nickel, platinum, or rhodium on carbon are effective. google.comgoogle.comgoogle.com To prevent dehalogenation (loss of the chlorine atom), specific inhibitors or catalyst modifications may be employed. google.comgoogle.com For example, a patent describes the use of Raney nickel with a dechlorination inhibitor to achieve high yields of m-chloroaniline. google.com Another patent highlights the use of a rhodium catalyst to minimize dehalogenation. google.com

Sulfide Reagents: Sodium hydrosulfide has been shown to effectively reduce impure m-chloronitrobenzene to m-chloroaniline with good conversion efficiency. google.com

Methods for the Reduction of m-Chloronitrobenzene
Reducing Agent/CatalystConditionsKey FeatureReference
Tin and Hydrochloric Acid-Historical methodUS Patent 2894035A google.com
Sodium HydrosulfideAqueous solutionEffective for impure starting materialUS Patent 2894035A google.com
Hydrogen / Rhodium Catalyst25°C to 180°CMinimizes dehalogenationUS Patent 2772313A google.com
Hydrogen / Raney-Ni CatalystMethanol (B129727), 65°C, 1.0MPa H₂High yield with dechlorination inhibitorCN101774930A google.com

Once m-chloroaniline is obtained, the final step in synthesizing the precursor is the introduction of a methyl group onto the nitrogen atom (N-methylation). Various methods can be employed for the N-methylation of anilines and their derivatives. wikipedia.orgchemicalbook.com

A general method involves reacting the aniline with a methylating agent. For instance, N-methylation of aniline can be achieved using methanol at elevated temperatures over an acid catalyst to produce N-methylaniline and N,N-dimethylaniline. wikipedia.org Another approach uses dimethyl sulfate. chemicalbook.com

For the specific synthesis of 3-chloro-N-methylaniline, a documented procedure involves reacting 3-chloroaniline (B41212) with methanol in the presence of a potassium carbonate base at 120°C in a sealed reactor. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B1667420 ANILINE, m-CHLORO-N-METHYL-N-NITROSO- CAS No. 4243-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4243-20-3

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-methylnitrous amide

InChI

InChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

JHXGWNFJNRHELO-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)Cl)N=O

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)N=O

Appearance

Solid powder

Other CAS No.

4243-20-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, m-chloro-N-methyl-N-nitroso-

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Aniline, M Chloro N Methyl N Nitroso

Fischer-Hepp Rearrangement and Intramolecular Transposition Reactions

The Fischer-Hepp rearrangement, first described in 1886 by Otto Philipp Fischer and Eduard Hepp, is a significant transformation of aromatic N-nitrosamines. wikipedia.org In this reaction, the nitroso group migrates from the nitrogen atom to the aromatic ring, typically yielding a C-nitroso compound. wikipedia.org For ANILINE (B41778), m-CHLORO-N-METHYL-N-NITROSO-, this intramolecular transposition is a key aspect of its chemical reactivity.

Acid-Catalyzed Rearrangement Mechanisms

The acid-catalyzed Fischer-Hepp rearrangement of N-nitrosoanilines is a well-studied process, and evidence strongly suggests an intramolecular mechanism. rsc.org The reaction is typically carried out using hydrochloric acid, although other acids can be used with varying degrees of success. wikipedia.org

The acid-catalyzed rearrangement of ANILINE, m-CHLORO-N-METHYL-N-NITROSO- proceeds through a pathway that bears the hallmarks of an electrophilic aromatic substitution reaction. The initial and crucial step in the mechanism is the protonation of the nitrosamine (B1359907). While protonation can occur at either the amino nitrogen or the nitroso oxygen, it is the N-protonated species that is believed to be the key intermediate leading to rearrangement.

Following protonation, the molecule is thought to undergo an intramolecular transfer of the nitroso group to the aromatic ring. This proceeds via a Wheland-type intermediate, a common feature in electrophilic aromatic substitution reactions. The final step involves the deprotonation of this intermediate to restore aromaticity and yield the final C-nitroso product. The rate-limiting step is often the elimination of a proton from the Whe-land intermediate. wikipedia.org

The intramolecular nature of this rearrangement has been supported by isotopic labeling studies. For instance, when the rearrangement of N-methyl-N-nitrosoaniline is carried out in the presence of 15N-labeled nitrite (B80452), no incorporation of the isotopic label is observed in the p-nitroso-N-methylaniline product when using hydrochloric acid, and very little is seen with sulfuric acid. This indicates that the nitroso group does not become a free entity in the reaction medium.

The presence of substituents on the aromatic ring significantly influences both the rate and the regioselectivity of the Fischer-Hepp rearrangement. For ANILINE, m-CHLORO-N-METHYL-N-NITROSO-, the chlorine atom at the meta position plays a crucial role.

Generally, electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with the electrophilic nature of the rearrangement. The m-chloro substituent is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Consequently, the rearrangement of ANILINE, m-CHLORO-N-METHYL-N-NITROSO- is expected to be slower than that of the unsubstituted N-methyl-N-nitrosoaniline.

The regioselectivity of the rearrangement is also governed by the directing effects of the substituents. The N-methyl-N-nitrosoamino group is an ortho-, para-director. However, in the Fischer-Hepp rearrangement, substitution almost exclusively occurs at the para position, with very little or no ortho product being formed. wikipedia.org The m-chloro substituent in ANILINE, m-CHLORO-N-METHYL-N-NITROSO- will further influence the position of the incoming nitroso group. The primary product expected would be 4-nitroso-3-chloro-N-methylaniline, with the nitroso group adding to the position para to the amino group.

A study on the denitrosation of various substituted N-nitroso-amines provides insight into the electronic effects of substituents. The results are discussed in terms of the effect of substitution on the basicity of the nitrosamines and on the rate-determining step of nucleophilic substitution at the nitroso-nitrogen atom. rsc.org

SubstituentPositionEffect on Reaction Rate
-CH3metaActivating
-OCH3metaActivating
-ClmetaDeactivating
-NO2metaStrongly Deactivating

This table illustrates the general trend of substituent effects on the rate of the Fischer-Hepp rearrangement based on established principles of electrophilic aromatic substitution.

Kinetic isotope effects (KIEs) provide valuable insights into reaction mechanisms by revealing information about the rate-determining step. In the context of the Fischer-Hepp rearrangement, studies have been conducted on isotopically labeled substrates.

A significant primary kinetic isotope effect is observed when the hydrogen atom at the para position of the aromatic ring is replaced with deuterium (B1214612). For the rearrangement of N-nitroso-N-methylaniline in hydrochloric acid, a ring deuterium isotope effect (kH/kD) of 1.7 was observed at 5.5 and 7.0 M acid. This indicates that the C-H bond cleavage at the para position is part of the rate-determining step, which is consistent with the slow deprotonation of the Wheland intermediate.

Furthermore, a solvent isotope effect (kD2O/kH2O) of 2.1 was observed at 3.96 M acid for the same reaction. This suggests the involvement of a proton transfer from the solvent in the rate-determining step, supporting the proposed mechanism of protonation of the nitrosamine prior to rearrangement.

Isotopic SubstitutionObserved EffectkH/kDImplication
Ring-deuteration (para-position)Primary Kinetic Isotope Effect1.7C-H bond breaking is in the rate-determining step
Solvent (D2O)Solvent Isotope Effect2.1Proton transfer is involved in the rate-determining step

This table summarizes the kinetic isotope effects observed in the Fischer-Hepp rearrangement of N-nitroso-N-methylaniline.

Thermal Rearrangement Mechanisms

In addition to the acid-catalyzed pathway, N-nitrosoanilines can also undergo thermal rearrangement. The mechanism of the thermal rearrangement is believed to proceed through a different pathway involving radical intermediates.

Theoretical studies, such as those using density functional theory (DFT), suggest that the thermal rearrangement of N-methyl-N-nitroanilines proceeds via a radical pair complex mechanism. rsc.org This mechanism involves the homolytic cleavage of the N-N bond to generate a radical pair complex within a solvent cage. rsc.org

This radical pair consists of an N-methylaniline radical cation and a nitrogen dioxide radical. These radicals can then recombine, with the nitrogen dioxide attacking the aromatic ring, followed by aromatization to yield the final rearranged product. rsc.org The calculations indicate that these radical pair complexes are more stable than the corresponding solvent-caged radical pairs. rsc.org The thermal rearrangement generally requires a higher activation energy compared to the acid-catalyzed pathway. rsc.org

The formation of such radical pairs can be influenced by the solvent and the specific structure of the N-nitrosoaniline. The recombination of the radical pair is a key step in forming the C-N bond at the aromatic ring.

Homolytic N-N Bond Fission Dynamics

The photochemistry of N-nitrosoanilines is primarily dictated by the fission of the N-N bond upon absorption of ultraviolet radiation. For N-methyl-N-nitrosoanilines, the primary photochemical process involves the cleavage of the N-N bond. rsc.orghw.ac.uk This fission can proceed through two distinct pathways depending on the solvent environment: a homolytic cleavage in aprotic solvents and a heterolytic cleavage in protic solvents like methanol (B129727). rsc.orghw.ac.uk

Denitrosation Reactions of N-Nitrosamines

Denitrosation, the removal of the nitroso group, is a characteristic reaction of N-nitrosamines, typically occurring under acidic conditions. The generally accepted mechanism involves the protonation of the nitrosamine, making it susceptible to nucleophilic attack. rsc.orgrsc.org

Dependence of Denitrosation Rate on Acidity and Nitrite Traps

The rate of denitrosation of aromatic N-nitrosamines is highly dependent on the acidity of the medium. Kinetic studies on various substituted N-methyl-N-nitrosoanilines have revealed that the reaction is acid-catalyzed. rsc.orgsci-hub.se The electron-withdrawing nature of the m-chloro substituent in m-chloro-N-methyl-N-nitrosoaniline is expected to decrease the basicity of the molecule compared to the unsubstituted N-methyl-N-nitrosoaniline. This would, in turn, affect the pre-equilibrium protonation step, potentially leading to a slower rate of denitrosation under similar acidic conditions.

The denitrosation process is often reversible. To drive the reaction to completion, "nitrite traps" such as sulfamic acid, urea, or sodium azide (B81097) are frequently employed. These reagents react rapidly with the liberated nitrosating species (e.g., nitrous acid), preventing the reverse reaction of N-nitrosation of the resulting secondary amine. sci-hub.se

Kinetic data for the denitrosation of various substituted N-methyl-N-nitrosoanilines in the presence of nucleophiles highlights the influence of the substituent on the reaction rate. While specific data for the m-chloro derivative is not available, the trend observed with other electron-withdrawing groups suggests a retardation of the denitrosation rate.

Table 1: Relative Reactivity of Nucleophiles in the Denitrosation of N-methyl-N-nitrosoaniline in Acid Solution sci-hub.se

NucleophileRelative Reactivity (Cl⁻ = 1)
Chloride ion1
Bromide ion55
Thiocyanate ion5500
Thiourea13000
Iodide ion15750

This table illustrates the significant role of the nucleophile in the denitrosation of the parent compound, N-methyl-N-nitrosoaniline. A similar trend, though with different absolute rates, would be expected for m-chloro-N-methyl-N-nitrosoaniline.

Reactivity of the Aromatic Ring in Substituted N-Nitrosoanilines

The N-nitroso functionality significantly influences the reactivity of the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Patterns

The N-nitroso-N-methylamino group (-N(CH₃)NO) is generally considered to be a deactivating group and directs incoming electrophiles to the ortho and para positions. The deactivating nature arises from the electron-withdrawing inductive effect of the nitroso group. The directing effect is a result of the lone pair of electrons on the amino nitrogen, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediates for ortho and para attack.

For m-chloro-N-methyl-N-nitrosoaniline, the directing effects of the two substituents must be considered. The chloro group is also a deactivating, ortho, para-director. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the N-nitroso-N-methylamino group, and ortho and para to the chloro group. The primary sites of substitution would be the positions activated by both groups or the least deactivated positions.

Transformations Involving the N-Nitroso Functionality

One of the most significant transformations involving the N-nitroso functionality in aromatic nitrosamines is the Fischer-Hepp rearrangement . wikipedia.org This intramolecular reaction, which occurs under acidic conditions, involves the migration of the nitroso group from the nitrogen atom to the para position of the aromatic ring. wikipedia.org If the para position is blocked, the rearrangement may occur at the ortho position, although this is less common.

For m-chloro-N-methyl-N-nitrosoaniline, the Fischer-Hepp rearrangement would be expected to yield 4-nitroso-3-chloro-N-methylaniline. The rate of this rearrangement is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group at the meta position, generally decrease the rate of the Fischer-Hepp rearrangement. rsc.org This is because the rearrangement is an electrophilic substitution-type reaction where the electron density of the aromatic ring is crucial.

It is important to note that denitrosation and the Fischer-Hepp rearrangement are often competing reactions under acidic conditions. The ratio of the products of these two reactions is dependent on the specific reaction conditions, including the nature and concentration of the acid and the presence of nucleophiles. rsc.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of molecular structure, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of m-chloro-N-methyl-N-nitrosoaniline is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The presence of the N-nitroso group introduces hindered rotation around the N-N bond, which can lead to the observation of syn and anti conformers, potentially resulting in two sets of signals for the methyl and aromatic protons.

The aromatic region would likely display a complex multiplet pattern due to the meta-substitution. The protons on the chlorinated ring are expected to resonate at specific chemical shifts influenced by the electron-withdrawing nature of both the chloro and the N-methyl-N-nitroso groups. Based on data for related compounds like 3-chloro-N,N-dimethylaniline, the aromatic protons would appear in the range of δ 6.6-7.2 ppm.

The N-methyl protons are anticipated to appear as a singlet, or potentially two singlets if the syn and anti conformers are resolved at the operating temperature of the NMR experiment. The chemical shift of these protons would be influenced by the anisotropic effect of the nitroso group and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for m-Chloro-N-methyl-N-nitrosoaniline

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 6.8 - 7.5 Multiplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For m-chloro-N-methyl-N-nitrosoaniline, six distinct signals are expected for the aromatic carbons and one for the N-methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the chlorine atom (C-3) would be significantly affected, as would the carbon attached to the nitrogen atom (C-1). Data from related compounds such as 3-chloro-N,N-dimethylaniline, which shows aromatic signals between δ 109-150 ppm, can be used to estimate the expected ranges. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for m-Chloro-N-methyl-N-nitrosoaniline

Carbon Predicted Chemical Shift (δ, ppm)
C-N ~148
C-Cl ~135
Aromatic CH 115 - 130

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the complex multiplet pattern in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. This would be crucial for assigning the aromatic CH signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the connectivity of the entire molecule, for instance, by showing correlations from the N-methyl protons to the C-1 aromatic carbon.

Isotopic labeling, while not commonly performed for routine characterization, can provide profound structural insights. For instance, selective ¹⁵N labeling of the amine nitrogen would allow for ¹H-¹⁵N and ¹³C-¹⁵N correlation studies, providing precise information about the electronic environment around the nitrogen atom and the nature of the N-N bond. Similarly, deuterium (B1214612) labeling at specific positions on the aromatic ring could simplify the ¹H NMR spectrum and aid in the assignment of the remaining proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of m-chloro-N-methyl-N-nitrosoaniline would be expected to show characteristic bands for the aromatic ring, the C-Cl bond, the N-N bond, and the N=O bond.

The N=O stretching vibration is a key characteristic of nitrosamines and typically appears in the region of 1450-1500 cm⁻¹ in the IR spectrum. The N-N stretching vibration is expected in the 1000-1150 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would give a characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitroso group might also be observable.

Table 3: Predicted Characteristic Vibrational Frequencies for m-Chloro-N-methyl-N-nitrosoaniline

Functional Group Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch >3000 IR, Raman
Aromatic C=C Stretch 1400 - 1600 IR, Raman
N=O Stretch 1450 - 1500 IR
N-N Stretch 1000 - 1150 IR

Note: These are predicted values based on typical group frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For m-chloro-N-methyl-N-nitrosoaniline (C₇H₇ClN₂O), the molecular weight is approximately 170.59 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 170, with an isotopic peak at m/z 172 ([M+2]⁺) with about one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso group (•NO), which has a mass of 30 Da. Therefore, a significant fragment ion at m/z 140 ([M-30]⁺) would be expected. Subsequent fragmentation of the resulting m-chloro-N-methylaniline radical cation could lead to further characteristic ions. Another common fragmentation is the loss of the entire nitrosoamine functionality.

Table 4: Predicted Key Mass Spectral Fragments for m-Chloro-N-methyl-N-nitrosoaniline

m/z Proposed Fragment
170/172 [M]⁺ (Molecular ion)
140/142 [M - NO]⁺
105 [M - NO - Cl]⁺

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

No published data available.

Conformational Analysis of the N-Nitrosoamino Group and Aromatic Ring

No published data available.

Intermolecular Interactions and Crystal Packing

No published data available.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to predict the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are instrumental in exploring the nuances of molecular geometry, reaction energetics, and electron distribution, which collectively determine the chemical behavior of a substance. nih.gov

Geometry optimization is a fundamental DFT procedure that seeks to identify the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ANILINE (B41778), m-CHLORO-N-METHYL-N-NITROSO-, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

The electronic structure of the molecule is significantly influenced by its substituents. The N-methyl-N-nitroso group and the chlorine atom in the meta position modulate the electron density of the aniline ring. The chlorine atom acts as an electron-withdrawing group via induction but also donates electron density through resonance. Studies on other halosubstituted anilines have shown that meta-halogen substituents cause a notable displacement of the π-electrons in the aromatic ring. researchgate.net DFT calculations would precisely quantify these effects, providing values for bond lengths, bond angles, and dihedral angles. The planarity of the amino group is a key parameter, as its degree of pyramidalization affects the delocalization of the nitrogen lone pair into the aromatic system. researchgate.net

Table 1: Predicted Structural Parameters from DFT Geometry Optimization
ParameterDescriptionExpected Finding
C-Cl Bond LengthThe distance between the aromatic carbon and the chlorine atom.Typical of an aryl chloride bond, slightly modulated by other substituents.
N-N Bond LengthThe distance between the amine nitrogen and the nitroso nitrogen.Exhibits partial double bond character due to resonance.
N-O Bond LengthThe distance between the nitroso nitrogen and the oxygen atom.Typical of a nitroso group double bond.
C-N-N-O Dihedral AngleThe torsion angle defining the orientation of the nitroso group relative to the aniline ring.Indicates the degree of planarity and potential for steric hindrance.

DFT is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For N-nitrosoanilines, a significant area of reactivity involves the nitroso group acting as a directing group in transition-metal-catalyzed C-H bond activation. frontiersin.org

Computational studies would likely investigate pathways where the nitroso group's oxygen atom coordinates to a metal center (e.g., Rhodium), facilitating the activation of an ortho C-H bond on the aniline ring. frontiersin.org DFT calculations can locate the transition state for this C-H activation step, which is the energetic bottleneck of the reaction. The transition state is characterized as a first-order saddle point on the potential energy surface, confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Rearrangement: A classic reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring under acidic conditions. wikipedia.org The exact mechanism has been a subject of debate, with evidence pointing away from a simple intermolecular process (denitrosation followed by C-nitrosation) and towards an intramolecular pathway. rsc.org DFT calculations can provide energetic analysis to distinguish between proposed mechanisms by calculating the activation barriers for each step. This would involve modeling the protonated nitrosamine (B1359907) and calculating the energetics of the transition state for the nitroso group's migration.

Degradation: The degradation of nitrosamines is of significant interest due to their potential carcinogenicity, which is often linked to their metabolic activation. acs.org Quantum mechanical calculations have been used to investigate several degradation pathways:

Photolysis: UV-induced degradation often involves the cleavage of the N-N bond, a process that can be modeled by calculating the molecule's excited states. nih.gov

Metabolic Activation: The primary pathway for the metabolic activation of many nitrosamines involves the enzymatic α-hydroxylation by cytochrome P450. acs.orgnih.gov This reaction proceeds via hydrogen atom abstraction from the α-carbon (the methyl group in this case) to form a radical intermediate. nih.gov DFT can be used to calculate the activation energies (ΔG‡) for this H-abstraction step and subsequent reactions, providing insight into the compound's potential biological activity. nih.govacs.org

Molecular Electrostatic Potential (MEP) is a valuable property derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a visual guide to the charge distribution, predicting how a molecule will interact with other chemical species. nih.gov Different colors on an MEP map represent different potential values; regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govnih.gov

For ANILINE, m-CHLORO-N-METHYL-N-NITROSO-, the MEP map is expected to show:

A strong negative potential localized around the oxygen atom of the nitroso group, making it the primary site for protonation and interaction with electrophiles.

A moderately negative potential associated with the π-system of the aromatic ring, influenced by the competing electronic effects of the substituents.

Positive potentials are expected around the hydrogen atoms. The distribution of potential on the ring would indicate the most likely sites for nucleophilic aromatic substitution.

Conceptual DFT provides a framework to quantify chemical reactivity through a set of descriptors derived from the change in energy with respect to the number of electrons. researchgate.netscielo.org.mx These global and local reactivity descriptors offer a quantitative basis for predicting the chemical behavior of a molecule. researchgate.net

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net

Table 2: Global Reactivity Descriptors from Conceptual DFT
DescriptorFormula (Koopmans' Approximation)Chemical Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η ≈ (I - A) / 2Resistance to deformation or change in electron distribution.
Chemical Potential (μ)μ ≈ -(I + A) / 2The "escaping tendency" of electrons from a system.
Electrophilicity Index (ω)ω = μ2 / 2ηA measure of the energy lowering of a system when it accepts electrons.

Local Reactivity Descriptors: To understand site-selectivity, local descriptors like the Fukui function are used. The Fukui function indicates which atoms in a molecule are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). frontiersin.org This analysis would pinpoint the most reactive sites on the aromatic ring and within the functional group.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical methods are highly effective at predicting various spectroscopic properties, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.

DFT calculations can accurately predict:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Such calculations for related nitrosoarenes have shown excellent agreement between theoretical and experimental ¹⁵N chemical shifts. illinois.edu

Vibrational Spectra: The calculation of harmonic vibrational frequencies allows for the prediction of Infrared (IR) and Raman spectra. scispace.com The calculated frequencies and intensities can be compared with experimental data to assign specific vibrational modes to the observed spectral bands.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. scispace.com These results can be used to predict and interpret the UV-Visible absorption spectrum of the molecule, identifying the specific electronic transitions (e.g., n→π, π→π) responsible for the absorption bands.

Analysis of Non-Covalent Interactions within the Molecular Structure

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. In m-Chloro-N-methyl-N-nitrosoaniline, several types of intramolecular NCIs can be anticipated and analyzed using computational methods. The presence of a chlorine atom, a nitroso group, and an aromatic ring provides sites for various weak interactions.

Key Non-Covalent Interactions:

Halogen Bonding: The chlorine atom can act as a halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, can form on the outermost surface of the chlorine atom, allowing it to interact favorably with electron-rich areas, such as the oxygen atom of the nitroso group in a neighboring molecule or even within the same molecule, influencing crystal packing and conformation.

Hydrogen Bonding: Weak intramolecular hydrogen bonds of the C-H···O or C-H···N type may exist, involving the methyl or aromatic hydrogens and the nitroso group's oxygen or nitrogen atoms. These interactions contribute to stabilizing the molecule's preferred conformation.

Computational Methods for NCI Analysis: Computational chemistry provides powerful tools to visualize and quantify these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between atoms, which is a definitive indicator of an interaction. The properties of the electron density at these points can characterize the strength and nature of the interaction (e.g., covalent vs. non-covalent).

Non-Covalent Interaction (NCI) Plots: The Reduced Density Gradient (RDG) method is used to generate NCI plots, which are intuitive, 3D graphical representations that highlight regions of space involved in non-covalent interactions. These plots distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes.

Energy Decomposition Analysis (EDA): Methods like ALMO-EDA can dissect the total interaction energy into physically meaningful components such as electrostatics, Pauli repulsion, polarization, and dispersion. This provides deep insight into the fundamental nature of the forces holding a molecular complex together.

Table 1: Anticipated Intramolecular Non-Covalent Interactions in m-Chloro-N-methyl-N-nitrosoaniline and Methods for Their Analysis
Interaction TypeAtoms InvolvedExpected Relative StrengthPrimary Computational Analysis Method
Halogen Bond (Intra/Intermolecular)C-Cl ··· O=NWeak to ModerateMolecular Electrostatic Potential (MEP), QTAIM
Hydrogen Bond (C-H···O)Aromatic/Methyl C-H ··· O=NWeakNCI Plot, QTAIM
π-InteractionsAromatic Ring ··· Aromatic Ring (Intermolecular)WeakNCI Plot
Van der Waals ForcesAll atomsWeakEnergy Decomposition Analysis (EDA)

In Silico Studies of Aromatic N-Nitrosamine Derivatives

In silico (computer-based) studies are a cornerstone of modern toxicology and chemical safety assessment. For aromatic N-nitrosamine derivatives like m-Chloro-N-methyl-N-nitrosoaniline, these studies aim to predict potential hazards without conducting animal testing. These models are built on data from structurally similar compounds and are used to forecast properties relevant to human health.

Goals of In Silico Studies:

Toxicity Prediction: The primary goal is to predict the carcinogenic and mutagenic potential. Quantitative Structure-Activity Relationship (QSAR) models are often employed, which correlate structural features of molecules with their known biological activities. For a nitrosamine, key descriptors in a QSAR model would include electronic parameters, steric factors, and lipophilicity (log P).

Metabolism Prediction: In silico tools can predict the likely sites of metabolism on a molecule and the metabolites that may be formed. This is critical for nitrosamines, where metabolism often leads to the formation of reactive, DNA-damaging species.

For m-Chloro-N-methyl-N-nitrosoaniline, an in silico assessment would focus on how the m-chloro group influences its toxicological profile. The model would compare its predicted properties against a database of other nitrosamines, including various halogenated and non-halogenated analogues, to classify its potential risk.

Table 3: Typical Endpoints for In Silico Toxicological Assessment of an Aromatic N-Nitrosamine
EndpointPurposeCommon In Silico Model TypeKey Molecular Descriptors
CarcinogenicityPredicts the potential to cause cancer.QSAR, Read-AcrossStructural alerts (N-nitroso group), electronic properties, log P
MutagenicityPredicts the potential to cause DNA mutations.Rule-based systems (e.g., Ames test prediction)Structural alerts, reactivity towards DNA bases
Metabolic LabilityIdentifies likely sites of enzymatic attack.Metabolism simulators (e.g., P450 models)Bond energies, accessibility of atoms
Receptor DockingEvaluates binding affinity to specific enzymes or receptors.Molecular DockingMolecular shape, charge distribution, hydrogen bonding potential

Degradation Pathways and Environmental Transformation Research

Chemical Degradation Mechanisms of Aromatic N-Nitrosamines

Chemical degradation of aromatic N-nitrosamines can occur through several mechanisms, including hydrolysis, photolysis, and thermal decomposition. These processes are fundamental in determining the persistence and transformation of these compounds in various environmental compartments.

The hydrolytic stability of aromatic N-nitrosamines is significantly influenced by the pH of the aqueous medium. Generally, N-nitrosamines are resistant to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, the N-N bond can be cleaved. For aromatic N-nitrosamines, this process can be complex. In dilute acid, for instance, N-nitrosodiphenylamine can undergo the Fischer-Hepp rearrangement, where the nitroso group migrates to the para position of one of the phenyl rings, forming 4-nitrosodiphenylamine. osha.gov This rearrangement competes with the simple hydrolytic cleavage of the N-N bond.

Studies on N-nitroso-hydrochlorothiazide, an N-nitrosamine with an aromatic component, have shown rapid degradation at pH values between 6 and 8. acs.org Conversely, degradation is significantly slower at pH values from 5 down to 1, where the profile of degradation products also changes. acs.org This suggests that the stability of the N-nitroso bond in aromatic compounds is highly dependent on the specific molecular structure and the pH of the surrounding medium. While specific kinetic data for ANILINE (B41778), m-CHLORO-N-METHYL-N-NITROSO- is not available, it is anticipated to exhibit greater stability in neutral to alkaline waters and undergo more rapid degradation under acidic conditions, potentially leading to the formation of m-chloro-N-methylaniline and a nitrosating agent.

Table 1: pH Dependence of Degradation for a Related Aromatic N-Nitrosamine

pH RangeDegradation Rate of N-nitroso-hydrochlorothiazidePrimary Transformation
6-8RapidDegradation to formaldehyde (B43269), thiatriazine, and aminobenzenesulfonic acid derivative
1-5Significantly SlowerFormation of hydrochlorothiazide, formaldehyde, and aminobenzenesulfonic acid

Data extrapolated from studies on N-nitroso-hydrochlorothiazide acs.org

Photolytic degradation is a major pathway for the transformation of N-nitrosamines in the environment, particularly in sunlit surface waters. Aromatic N-nitrosamines can absorb ultraviolet (UV) radiation, leading to the cleavage of the N-N bond. The efficiency of this process is dependent on factors such as the wavelength of light, the presence of other substances in the water that can absorb light, and the pH.

The photolysis of N-methyl-N-nitrosoanilines in organic solvents has been shown to proceed via N-N bond fission. rsc.org In aprotic solvents, this is a homolytic cleavage, while in methanol (B129727), it is heterolytic. rsc.org The presence of oxygen also plays a significant role in the range of products formed. rsc.org For N-nitrosamines in general, photolytic degradation is often more efficient under acidic conditions. nih.gov The process can lead to the formation of the parent amine and nitric oxide or nitrous acid. nih.gov

For ANILINE, m-CHLORO-N-METHYL-N-NITROSO-, exposure to sunlight in aqueous environments is expected to be a significant degradation pathway. The primary photolytic process would likely involve the cleavage of the N-nitroso bond to yield m-chloro-N-methylaniline and a nitrogen oxide species.

Thermal degradation of N-nitrosamines becomes relevant in high-temperature environments or during certain industrial processes. Aromatic N-nitrosamines, like their aliphatic counterparts, can decompose upon heating. The temperature at which significant decomposition occurs varies depending on the specific structure of the compound.

For example, N-nitroso-pendimethalin, a complex aromatic amine derivative, begins to thermally decompose at approximately 120°C, with the rate of decomposition increasing exponentially with temperature. google.com At 180°C, its decomposition is essentially complete within an hour. google.com Similarly, N-nitrosodiphenylamine has a measured energy of decomposition in the range of 300-500°C. nih.gov Hazardous decomposition products formed under fire conditions for N-nitrosodiphenylamine include carbon oxides and nitrogen oxides (NOx). nih.gov

Given its structure, ANILINE, m-CHLORO-N-METHYL-N-NITROSO- is expected to be relatively stable at ambient temperatures but would likely decompose at elevated temperatures, leading to the cleavage of the N-N bond and potential formation of various volatile and non-volatile byproducts.

Table 2: Thermal Decomposition Data for Related Aromatic N-Nitrosamines

CompoundOnset of DecompositionConditions for Complete Decomposition
N-nitroso-pendimethalin~120°C~1 hour at 180°C
N-nitrosodiphenylamineDecomposition energy measured at 300-500°CHigh-temperature combustion

Data from studies on N-nitroso-pendimethalin and N-nitrosodiphenylamine google.comnih.gov

The identification of degradation products is crucial for understanding the environmental impact of N-nitrosamines. The degradation of aromatic N-nitrosamines can lead to a variety of products depending on the degradation pathway.

Under photolytic conditions, the primary products are often the corresponding secondary amine and nitrogen oxides. For instance, the photolysis of N-nitrosodimethylamine (NDMA) can yield dimethylamine (B145610) and nitrite (B80452). nih.gov In the case of N-methyl-N-nitrosoanilines, photolysis can also lead to the formation of the parent N-methylaniline. rsc.org

Thermal decomposition of N-nitrosodiphenylamine at high temperatures results in the formation of carbon oxides and nitrogen oxides. nih.gov At lower temperatures, such as those encountered during gas chromatography, N-nitrosodiphenylamine decomposes to form diphenylamine. osha.gov

For ANILINE, m-CHLORO-N-METHYL-N-NITROSO-, the expected primary degradation product from hydrolytic, photolytic, or thermal cleavage of the N-N bond would be m-chloro-N-methylaniline. Further reactions could lead to more complex molecules, especially under photolytic conditions in the presence of other reactive species.

Biotransformation and Microbial Degradation Studies of Related Compounds

Microbial degradation is a key process in the natural attenuation of many organic pollutants. The biotransformation of N-nitrosamines, including aromatic structures, has been observed under both aerobic and anaerobic conditions.

The microbial degradation of aromatic compounds is a well-established field of study. While specific studies on ANILINE, m-CHLORO-N-METHYL-N-NITROSO- are not available, research on related compounds provides insight into potential biotransformation pathways.

Under aerobic conditions , microorganisms can utilize aromatic compounds as a source of carbon and energy. The initial steps often involve the action of oxygenase enzymes. For nitroaromatic amines, bacteria can reduce the nitro group to a hydroxylamino and then an amino group. nih.gov

Under anaerobic conditions , the catabolism of aromatic compounds is also possible, often coupled to the reduction of alternative electron acceptors like nitrate (B79036) or sulfate. nih.gov Generally, anaerobic bacteria can reduce the nitro group of nitroaromatic compounds through nitroso and hydroxylamino intermediates to the corresponding amines. nih.gov The biotransformation of N-substituted aromatics has been observed in methanogenic granular sludge. nih.gov

For aromatic N-nitrosamines, microbial activity can lead to the cleavage of the N-N bond. For example, various intestinal bacteria have been shown to degrade diphenylnitrosamine, converting it to the parent amine (diphenylamine) and nitrite ion. pjoes.com This suggests that microbial denitrosation could be a significant degradation pathway for aromatic N-nitrosamines in anaerobic environments like sediments and certain soils.

Given the structure of ANILINE, m-CHLORO-N-METHYL-N-NITROSO-, it is plausible that both aerobic and anaerobic microorganisms could play a role in its environmental degradation. Aerobic pathways might involve initial oxidation of the aromatic ring or the methyl group, while anaerobic pathways could prioritize the reductive cleavage of the nitroso group.

Enzymatic Pathways in Biotransformation

The biotransformation of N-nitroso-N-methyl-3-chloroaniline is primarily facilitated by enzymatic pathways, which are crucial in determining its environmental persistence and toxicological profile. Research into the enzymatic degradation of this specific compound is limited; however, valuable insights can be extrapolated from studies on structurally similar molecules, namely N-nitroso-N-methylaniline (NMA) and 3-chloroaniline (B41212). The enzymatic processes likely involve two main types of reactions: the transformation of the N-nitroso group and the degradation of the aromatic ring.

Key enzymatic systems, such as cytochrome P450 monooxygenases found in a wide range of organisms, are known to metabolize N-nitrosamines. nih.gov These enzymes can initiate the degradation process through two primary pathways: denitrosation, which removes the nitroso group, and α-C-hydroxylation, which involves the hydroxylation of the methyl group. nih.gov

In the case of N-nitroso-N-methylaniline, studies have shown that cytochrome P450 isozymes, specifically P450 2B1 and P450 2B2, are involved in its metabolism. nih.gov The P450 2B1 isozyme is capable of catalyzing both the denitrosation and α-C-hydroxylation of NMA, while P450 2B2 primarily facilitates denitrosation. nih.gov The α-C-hydroxylation pathway is significant as it can lead to the formation of reactive intermediates. nih.gov

Following the initial enzymatic attack on the N-nitroso-N-methyl group, the resulting product, m-chloroaniline, would be subject to further microbial degradation. Bacteria capable of degrading chloroanilines have been isolated and studied, with degradation typically proceeding through the formation of corresponding catechols. frontiersin.orgsciepub.com The initial step in the degradation of monochloroanilines is often an oxidative deamination to form a chlorocatechol, a reaction catalyzed by enzymes like aniline dioxygenase. frontiersin.org

For instance, bacterial strains such as Comamonas testosteroni and Delftia acidovorans have been identified for their ability to metabolize 3-chloroaniline. sciepub.comnih.gov The genetic basis for this degradation has also been investigated, with genes such as tdnQ, which is involved in the oxidative deamination of aniline, being identified in these degrading strains. sciepub.comnih.gov The subsequent degradation of the chlorocatechol intermediate typically proceeds via ortho- or meta-cleavage pathways, leading to the opening of the aromatic ring and eventual mineralization. frontiersin.org

The enzymatic biotransformation of N-nitroso-N-methyl-3-chloroaniline can be summarized in a multi-step process. The initial and rate-limiting steps are likely the enzymatic removal of the nitroso group or the hydroxylation of the methyl group, primarily mediated by cytochrome P450 enzymes. The subsequent degradation of the resulting chloroaniline moiety is then carried out by various soil and water microorganisms that possess the necessary enzymes for aromatic ring cleavage.

Detailed Research Findings

Research on the enzymatic metabolism of the parent compound, N-nitroso-N-methylaniline (NMA), by purified rat liver cytochromes P450 2B1 and P450 2B2 provides specific details on the initial transformation steps. Both enzymes were found to produce formaldehyde and aniline as metabolites. nih.gov Notably, P450 2B1 was also found to produce phenol, suggesting it catalyzes the α-C-hydroxylation of NMA, a pathway not observed with P450 2B2. nih.gov This indicates that different P450 isozymes can have distinct metabolic activities towards the same substrate.

The kinetic parameters for the metabolism of NMA by these enzymes have been determined, showing that NMA is a better substrate for P450 2B1 than for P450 2B2. nih.gov

Metabolites of N-nitroso-N-methylaniline (NMA) by Cytochrome P450 Isozymes. nih.gov
EnzymeMetabolites Formed
Cytochrome P450 2B1Formaldehyde, Aniline, p-Aminophenol, Phenol
Cytochrome P450 2B2Formaldehyde, Aniline, p-Aminophenol
Kinetic Parameters of N-nitroso-N-methylaniline (NMA) Metabolism by Cytochrome P450 Isozymes. nih.gov
EnzymeVmax (nmol HCHO/min per nmol P450)
Cytochrome P450 2B13.3
Cytochrome P450 2B21.6

Studies on the microbial degradation of 3-chloroaniline have identified several bacterial strains capable of utilizing it as a sole source of carbon and nitrogen. sciepub.com For example, Comamonas testosteroni and Delftia acidovorans have been shown to degrade 3-chloroaniline. sciepub.comnih.gov The degradation pathways in these organisms typically involve the conversion of 3-chloroaniline to a chlorocatechol, which is then further metabolized. frontiersin.org

Bacterial Strains Involved in the Degradation of 3-Chloroaniline
Bacterial StrainKey Enzyme/Gene MentionedReference
Comamonas testosteroniAniline dioxygenase sciepub.comsciepub.com
Delftia acidovoranstdnQ gene sciepub.comnih.gov
Pseudomonas putidatdnQ gene sciepub.comnih.gov

Analytical Methodologies for Chemical Research Applications

Strategies for Sample Preparation and Matrix Interference Mitigation

Effective sample preparation is a critical step for successful trace analysis, aiming to extract the analyte of interest from the sample matrix and concentrate it to a level suitable for detection. sepscience.com A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. doaj.org

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte or interferences, allowing for separation and concentration. usp.org

Strategies to mitigate matrix effects include:

Chromatographic Separation: Optimizing the LC gradient to separate the analyte from interfering matrix components. lcms.cz

Stable Isotope-Labeled Internal Standards: Using an internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., Deuterium (B1214612), Carbon-13). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during quantification. doaj.orgusp.org

Standard Addition: This involves adding known amounts of the analyte to the sample and creating a calibration curve within the matrix itself to compensate for interferences. doaj.org

Dilution: Simply diluting the sample can reduce the concentration of interfering components, although this may compromise the detection limits.

Use of Reference Standards in Quantitative Analysis

The use of high-purity, certified reference standards is fundamental for the accurate quantitative analysis of ANILINE (B41778), m-CHLORO-N-METHYL-N-NITROSO-. These standards are materials with a known purity and concentration that are used to calibrate the analytical instrument.

In practice, a series of standard solutions at different known concentrations are prepared by diluting a stock solution of the reference standard. nih.gov These solutions are then analyzed to generate a calibration curve, which plots the instrument response against the concentration of the analyte. The concentration of ANILINE, m-CHLORO-N-METHYL-N-NITROSO- in an unknown sample is then determined by measuring its instrument response and interpolating the concentration from the calibration curve. The quality and accuracy of the reference standard directly impact the reliability of the final quantitative result.

Advanced Research Applications in Organic Synthesis and Mechanistic Chemistry

Role as Intermediates in the Synthesis of Complex Organic Molecules

While specific industrial-scale syntheses originating from m-Chloro-N-methyl-N-nitrosoaniline are not extensively documented, its utility as an intermediate can be inferred from the well-established reactivity of aromatic N-nitrosamines. The primary transformation that positions these compounds as valuable synthetic precursors is the Fischer-Hepp rearrangement. wikipedia.org This acid-catalyzed intramolecular reaction typically yields C-nitroso aromatic amines, which are themselves versatile intermediates. nih.govacs.org

In the case of m-Chloro-N-methyl-N-nitrosoaniline, the Fischer-Hepp rearrangement is expected to produce predominantly 3-chloro-4-nitroso-N-methylaniline. The reaction proceeds by migration of the nitroso group to the aromatic ring, favoring the para position relative to the activating N-methylamino group. wikipedia.org

Fischer-Hepp Rearrangement of m-Chloro-N-methyl-N-nitrosoaniline

ReactantMajor ProductReaction Type
ANILINE (B41778), m-CHLORO-N-METHYL-N-NITROSO-3-chloro-4-nitroso-N-methylanilineIntramolecular Rearrangement

The resulting p-nitrosoaniline derivative is a valuable building block in organic synthesis. For instance, p-nitrosoanilines are key precursors in the synthesis of various dyes and can be reduced to the corresponding p-phenylenediamines. ineosopen.org These diamines are crucial monomers in the production of high-performance polymers. The presence of the chloro and methyl substituents on the aromatic ring of the product allows for the synthesis of molecules with tailored properties.

Furthermore, the N-nitroso group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions. This strategy allows for the regioselective functionalization of the aromatic ring at the ortho position, providing a pathway to complex substituted anilines that are important in pharmaceutical and materials chemistry. researchgate.net

Application as Probes for Mechanistic Studies in Nitrosation Chemistry

The kinetics and mechanism of nitrosation and denitrosation reactions are of significant interest, and substituted N-nitrosoanilines serve as excellent probes for these studies. The rate of these reactions is highly sensitive to the electronic environment of the N-nitroso group and the aromatic ring.

Denitrosation Studies: The acid-catalyzed denitrosation of N-nitrosoanilines, the reverse of their formation, can be studied to understand the factors governing the stability of the N-N bond. The reaction is subject to nucleophilic catalysis, and the rate is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org The electron-withdrawing nature of the m-chloro substituent in m-Chloro-N-methyl-N-nitrosoaniline is expected to influence the protonation equilibrium of the molecule, a key step in the denitrosation mechanism. rsc.orgnih.gov By comparing its denitrosation rate with that of other substituted N-nitrosoanilines, researchers can quantify the electronic effects of the substituent on the stability of the protonated intermediate.

Fischer-Hepp Rearrangement Mechanism: The mechanism of the Fischer-Hepp rearrangement has been a subject of debate, with evidence pointing towards an intramolecular process. rsc.org Kinetic studies of this rearrangement with various substituted N-nitrosoanilines provide crucial data to elucidate the reaction pathway. The m-chloro substituent, with its inductive electron-withdrawing effect, would be expected to decrease the rate of rearrangement, as the reaction is an electrophilic substitution on the electron-rich aromatic ring. sci-hub.se Quantitative studies on the rate of rearrangement of m-Chloro-N-methyl-N-nitrosoaniline would provide valuable data for Hammett plots, which correlate reaction rates with substituent constants, thereby offering deeper mechanistic insights. wikipedia.org

Expected Influence of m-Chloro Substituent on Reaction Rates

ReactionExpected Effect of m-Chloro GroupRationale
DenitrosationRate influencingAffects protonation equilibrium
Fischer-Hepp RearrangementRate decreaseElectron-withdrawing nature deactivates the aromatic ring towards electrophilic attack

Contributions to the Understanding of Structure-Reactivity Relationships in Aromatic N-Nitrosamine Chemistry

The systematic study of substituted aromatic N-nitrosamines, including m-Chloro-N-methyl-N-nitrosoaniline, is fundamental to developing a comprehensive understanding of structure-reactivity relationships. The electronic effects of substituents on the aromatic ring play a critical role in the chemical behavior of these compounds.

The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibrium constants of reactions involving substituted benzene (B151609) derivatives. libretexts.org By studying a series of substituted N-nitrosoanilines, including the m-chloro derivative, a Hammett plot can be constructed for reactions such as denitrosation and the Fischer-Hepp rearrangement. The slope of this plot, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to the electronic effects of the substituents. libretexts.org

For the Fischer-Hepp rearrangement, a negative ρ value is expected, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged intermediate of the electrophilic attack on the aromatic ring. Conversely, the electron-withdrawing m-chloro group would slow the reaction. sci-hub.se The precise measurement of the rate constant for m-Chloro-N-methyl-N-nitrosoaniline would provide a crucial data point for establishing this correlation.

Similarly, the influence of the m-chloro substituent on the basicity of the nitrosamine (B1359907) nitrogen can be quantified. This basicity is a key parameter in the acid-catalyzed denitrosation and rearrangement reactions, as the first step is protonation of the N-nitroso group. rsc.org Studies on the 3-methyl- and 3-methoxy-N-methyl-N-nitrosoanilines have shown that electron-donating groups increase the rate of rearrangement. rsc.orgsci-hub.se The study of the m-chloro derivative provides a valuable counterpoint, allowing for a more complete understanding of the electronic factors at play.

Q & A

Basic: What synthetic methodologies are recommended for preparing m-chloro-N-methyl-N-nitrosoaniline, and how can purity be optimized?

Answer:
The synthesis involves sequential functionalization of aniline. First, introduce the m-chloro substituent via electrophilic aromatic substitution (EAS) using Cl2/FeCl3 under controlled temperature (0–5°C) to minimize polychlorination. Next, methylate the amine using methyl iodide (CH3I) in alkaline conditions (e.g., NaHCO3) to form m-chloro-N-methylaniline. Finally, nitrosate the secondary amine with sodium nitrite (NaNO2) in acidic media (HCl, 0–5°C) to avoid over-nitrosation.
Purity Optimization:

  • Purify intermediates via recrystallization (ethanol/water) or column chromatography (SiO2, hexane/ethyl acetate).
  • Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can advanced spectroscopic and computational methods elucidate the electronic structure and reactivity of m-chloro-N-methyl-N-nitrosoaniline?

Answer:

  • Mass Spectrometry (MS): Employ high-resolution ESI-MS to identify molecular ions and fragmentation patterns. Compare with computational predictions (e.g., Gaussian09 at B3LYP/6-311++G(d,p)) to assign peaks related to N–N=O bond cleavage .
  • NMR Spectroscopy: Use <sup>13</sup>C and <sup>15</sup>N NMR to probe electronic effects of substituents. The nitroso group induces deshielding in adjacent carbons (~160–180 ppm for N=O).
  • Computational Analysis: Perform natural bond orbital (NBO) analysis to quantify hyperconjugation (e.g., n(N)→σ*(N–O)) and assess charge distribution. Compare ionization energies (IE) from DFT (e.g., CAM-B3LYP) with experimental photoelectron spectra .

Advanced: What experimental conditions influence the thermal and photochemical stability of m-chloro-N-methyl-N-nitrosoaniline?

Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under inert atmosphere (N2) to determine decomposition onset temperatures. Nitroso compounds often decompose exothermically above 150°C, releasing NOx gases.
  • Photostability: Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy. Nitroso groups undergo photodissociation via π→π* transitions; use time-resolved femtosecond spectroscopy to track ultrafast relaxation pathways .
  • Mitigation: Store in amber vials at –20°C under argon to suppress radical-mediated degradation .

Advanced: How can researchers resolve contradictions in reported ionization energies (IE) of nitrosoaniline derivatives?

Answer:
Discrepancies arise from methodological differences:

  • Experimental Variability: Compare IE values from photoelectron spectroscopy (PES) and electron impact (EI)-MS. Calibrate instruments using reference compounds (e.g., aniline: IE = 7.72 eV) .
  • Computational Adjustments: Benchmark DFT (e.g., B3LYP, CAM-B3LYP) and post-HF methods (CCSD(T)) against experimental data. Include solvent effects (PCM model) and relativistic corrections for heavy atoms (Cl) .
  • Statistical Analysis: Apply multivariate regression to correlate substituent effects (Hammett σ constants) with IE trends across derivatives .

Advanced: What strategies mitigate nitrosamine impurity formation during m-chloro-N-methyl-N-nitrosoaniline synthesis?

Answer:
Nitrosamines are potent carcinogens; control strategies include:

  • Reagent Purity: Use amine precursors with low dimethylamine contamination. Test raw materials via GC-MS for nitrosatable amines .
  • Process Design: Avoid nitrosating agents (NaNO2) in acidic conditions unless strictly necessary. Implement scavengers (e.g., ascorbic acid) to quench residual nitrites .
  • Analytical Monitoring: Employ LC-MS/MS with MRM mode (e.g., m/z 155→107 for N-nitrosodimethylamine) to detect impurities at ppm levels .

Basic: What safety protocols are critical when handling m-chloro-N-methyl-N-nitrosoaniline in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles. Work in a fume hood with HEPA filters to avoid inhalation.
  • Waste Disposal: Deactivate nitroso compounds with aqueous KMnO4/H2SO4 before disposal.
  • Exposure Monitoring: Regularly test air samples using NIOSH Method 2522 and biological samples (urine) for N-methylnitrosamine metabolites .

Advanced: How do substituent positions (meta vs. para) affect the electronic properties of nitrosoaniline derivatives?

Answer:

  • Electronic Effects: The m-chloro group withdraws electron density inductively, reducing amine basicity (pKb ↑) compared to p-substituted analogs.
  • Resonance Interactions: Nitroso groups at meta positions disrupt conjugation with the aromatic ring, leading to higher HOMO-LUMO gaps (3.5 eV vs. 3.2 eV for para). Confirm via cyclic voltammetry and TD-DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.